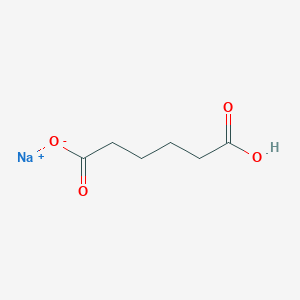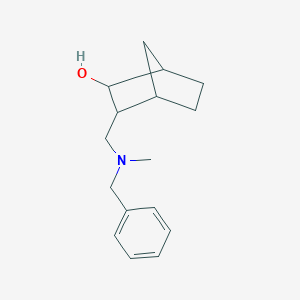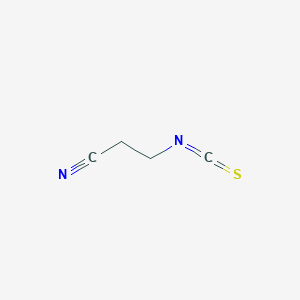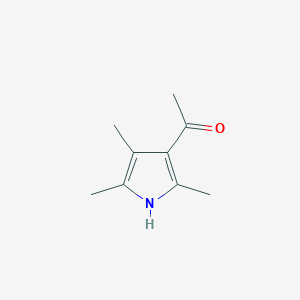
3-Acetil-2,4,5-trimetilpirrol
Descripción general
Descripción
. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of acetyl and methyl groups at specific positions on the pyrrole ring contributes to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
3-Acetyl-2,4,5-trimethylpyrrole has found applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, 3-Acetyl-2,4,5-trimethylpyrrole is studied for its potential biological activities.
Medicine: In the field of medicine, derivatives of 3-Acetyl-2,4,5-trimethylpyrrole are explored for their potential therapeutic applications.
Industry: Industrial applications of this compound include its use in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
According to the safety data sheet for a structurally similar compound, 3-Acetyl-2,4-dimethylpyrrole, it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if symptoms occur .
Direcciones Futuras
Pyrrole derivatives, including 3-Acetyl-2,4,5-trimethylpyrrole, have potential for further exploration due to their diverse biological activities and their role as intermediates in the synthesis of many natural products . Future research could focus on developing new synthetic methods, studying their biological activities, and exploring their potential applications in pharmaceutical and material science .
Métodos De Preparación
The synthesis of 3-Acetyl-2,4,5-trimethylpyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyrrole with acetic anhydride under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
In an industrial setting, the production of 3-Acetyl-2,4,5-trimethylpyrrole may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity 3-Acetyl-2,4,5-trimethylpyrrole suitable for various applications.
Análisis De Reacciones Químicas
3-Acetyl-2,4,5-trimethylpyrrole undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The acetyl and methyl groups on the pyrrole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of a wide range of substituted pyrrole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the functional groups attached to the pyrrole ring.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-2,4,5-trimethylpyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .
Comparación Con Compuestos Similares
3-Acetyl-2,4,5-trimethylpyrrole can be compared with other similar compounds, such as 2,4,5-trimethylpyrrole and 3-acetylpyrrole. While these compounds share a common pyrrole ring structure, the presence and position of acetyl and methyl groups differentiate them in terms of reactivity and applications.
2,4,5-Trimethylpyrrole:
3-Acetylpyrrole: This compound has an acetyl group at the same position as 3-Acetyl-2,4,5-trimethylpyrrole but lacks the additional methyl groups, resulting in different chemical properties and reactivity.
The uniqueness of 3-Acetyl-2,4,5-trimethylpyrrole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBRWTVSTZYJIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172469 | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19005-95-9 | |
| Record name | 3-Acetyl-2,4,5-trimethylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019005959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, methyl 2,4,5-trimethylpyrrol-3-yl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-2,4,5-TRIMETHYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5UKK6E72S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


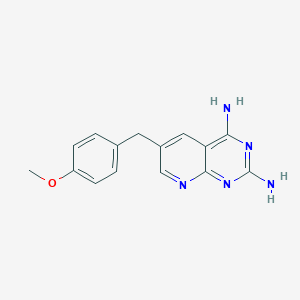
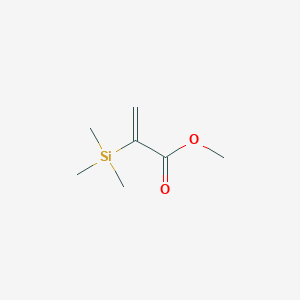
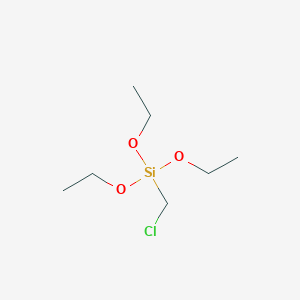
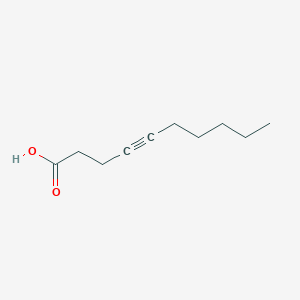

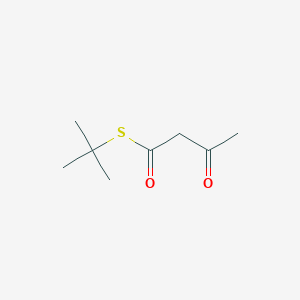

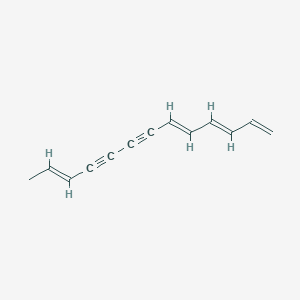
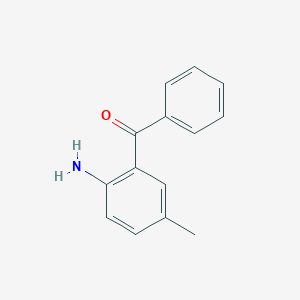
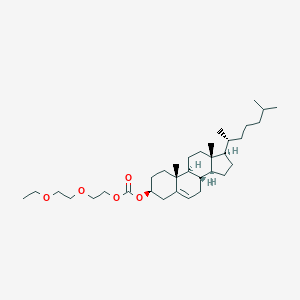
![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
